N-cyclopropyl-2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetamide is a complex organic compound that features a cyclopropyl group, a pyrrolidinylsulfonyl group, and a thiophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The thiophene ring is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the pyrrolidine ring: The sulfonylated thiophene is reacted with pyrrolidine under suitable conditions to form the pyrrolidinylsulfonyl derivative.
Formation of the acetamide group: Finally, the cyclopropyl group is introduced, and the acetamide moiety is formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed study through techniques such as molecular docking, biochemical assays, and in vivo studies.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetamide: shares structural similarities with other sulfonylthiophene derivatives and pyrrolidine-containing compounds.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their bioactivity and ability to interact with various biological targets.
Sulfonylthiophene derivatives:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-cyclopropyl-2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c16-12(14-10-3-4-10)9-11-5-6-13(19-11)20(17,18)15-7-1-2-8-15/h5-6,10H,1-4,7-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPJQEKCIYXCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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